molecular formula C6H6IN B1589291 5-Iodo-2-methylpyridine CAS No. 695-17-0

5-Iodo-2-methylpyridine

Cat. No.: B1589291
CAS No.: 695-17-0
M. Wt: 219.02 g/mol
InChI Key: FMOQWAKITQNDFW-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyridine is an organic compound with the chemical formula C₆H₆IN. It is a yellow solid with a distinct odor and is often used as an intermediate in organic synthesis. This compound is utilized in the synthesis of various compounds, including anticancer drugs, pesticides, dyes, and photosensitive materials .

Mechanism of Action

While specific information on the mechanism of action for 5-Iodo-2-methylpyridine was not found, a similar compound, Idoxuridine, acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA .

Safety and Hazards

5-Iodo-2-methylpyridine should be stored in a dark place under an inert atmosphere . It is recommended to avoid dust formation, ingestion, and inhalation . Contact with skin and eyes should also be avoided .

Future Directions

While specific future directions for 5-Iodo-2-methylpyridine were not found, the global market for this compound is being analyzed, indicating ongoing interest and potential future developments .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich and MDPI .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylpyridine can be synthesized through several methods. A common approach involves starting with 2-picoline and proceeding through chlorination, deoxygenation, and iodination steps . Another method involves the nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s irritating nature .

Comparison with Similar Compounds

  • 2-Methyl-5-bromopyridine
  • 2-Methyl-5-chloropyridine
  • 2-Methyl-5-fluoropyridine

Comparison: 5-Iodo-2-methylpyridine is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, enhancing its utility in substitution reactions .

Properties

IUPAC Name

5-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQWAKITQNDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467983
Record name 5-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-17-0
Record name 5-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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